molecular formula C7H8N2O3 B11916877 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 1267654-20-5

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B11916877
CAS No.: 1267654-20-5
M. Wt: 168.15 g/mol
InChI Key: BXQWLKTVPZPPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring with an ethyl group at the 2-position, a keto group at the 6-position, and a carboxylic acid group at the 4-position. It has garnered significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually catalyzed by acids or bases and can be carried out under solvent-free conditions or in the presence of a green catalyst like lactic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Biginelli reaction, focusing on yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the scalability and environmental friendliness of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The ethyl group at the 2-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help manage conditions like gout and hyperuricemia.

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its potential as a xanthine oxidase inhibitor differentiates it from other pyrimidine derivatives that may target different enzymes or pathways.

Properties

CAS No.

1267654-20-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-2-5-8-4(7(11)12)3-6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10)

InChI Key

BXQWLKTVPZPPAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.